An In-Depth Technical Guide to the Physical Properties of 1,4-Dichlorobicyclo[2.2.2]octane
An In-Depth Technical Guide to the Physical Properties of 1,4-Dichlorobicyclo[2.2.2]octane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 1,4-Dichlorobicyclo[2.2.2]octane, a halogenated bicyclic organic compound. The information presented herein is intended to support research and development activities where this compound may be utilized as a synthetic intermediate or building block. This document details key physical constants, spectroscopic data, and generalized experimental protocols for their determination, presented in a clear and accessible format.
Core Physical Properties
The physical characteristics of 1,4-Dichlorobicyclo[2.2.2]octane are summarized in the table below. These properties are crucial for its handling, purification, and application in various chemical reactions.
| Physical Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂Cl₂ | [1] |
| Molecular Weight | 179.09 g/mol | [1] |
| Melting Point | 233.5-234.5 °C | [2] |
| Boiling Point | 225.7 °C (at 760 mmHg) | [3] |
| Density | 1.21 g/cm³ | [3] |
| Flash Point | 87.8 °C | [3] |
| Vapor Pressure | 0.127 mmHg at 25°C | [3] |
| Solubility | Soluble in many organic solvents such as hexane, benzene, and toluene; poorly soluble in polar solvents like water. | [4] |
Spectroscopic and Physicochemical Data
Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of chemical compounds. Below is a summary of available spectroscopic and calculated physicochemical data for 1,4-Dichlorobicyclo[2.2.2]octane.
| Parameter | Data Type / Value | Source(s) |
| ¹³C NMR Spectroscopy | Data available | [1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Data available | [1] |
| LogP (Octanol-Water Partition Coefficient) | 2.9 (XLogP3) | [1] |
| Exact Mass | 178.0316058 Da | [1] |
| Complexity | 111 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 0 | [1] |
| Rotatable Bond Count | 0 | [1] |
Experimental Protocols
The following sections outline generalized experimental methodologies for the determination of the key physical and spectroscopic properties of 1,4-Dichlorobicyclo[2.2.2]octane. These protocols are based on standard laboratory practices and information derived from the characterization of structurally related compounds.[5]
Melting Point Determination
The melting point of 1,4-Dichlorobicyclo[2.2.2]octane can be determined using a standard melting point apparatus, such as an Electrothermal melting point device.[5] A small, finely powdered sample of the crystalline solid is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is molten is recorded as the melting point.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are essential for confirming the molecular structure of 1,4-Dichlorobicyclo[2.2.2]octane.
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Sample Preparation: A sample of the compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃).
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Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer, such as a Bruker WH 270 or WM 400.[5]
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Data Acquisition: For ¹H NMR, spectra are typically acquired at 250 or 400 MHz. For ¹³C NMR, frequencies of 62.9 or 100.6 MHz are commonly used.[5] Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
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Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.[5]
-
Instrumentation: A variety of mass spectrometers can be utilized, such as a Varian CH 7 for low-resolution mass spectra or a VG-Analytical 70-250S for high-resolution mass spectrometry (HRMS).[5]
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Analysis: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are analyzed to confirm the elemental composition and structure.
Logical Workflow: Synthesis of 1,4-Dichlorobicyclo[2.2.2]octane
The synthesis of 1,4-Dichlorobicyclo[2.2.2]octane is a key procedure for obtaining the compound for further study and application. A common synthetic route involves the conversion of bicyclo[2.2.2]octane-1,4-diol. The logical workflow for this synthesis is depicted in the following diagram.
Caption: A logical workflow for the synthesis of 1,4-Dichlorobicyclo[2.2.2]octane.
Experimental Workflow: Characterization of 1,4-Dichlorobicyclo[2.2.2]octane
Following the synthesis and purification of 1,4-Dichlorobicyclo[2.2.2]octane, a series of analytical techniques are employed to confirm its identity and purity. The following diagram illustrates a typical characterization workflow.
Caption: A typical experimental workflow for the characterization of 1,4-Dichlorobicyclo[2.2.2]octane.
References
- 1. 1,4-Dichlorobicyclo[2.2.2]octane | C8H12Cl2 | CID 281976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Dichlorobicyclo[2.2.2]octane CAS#: 1123-39-3 [m.chemicalbook.com]
- 3. 1,4-Dichlorobicyclo[2.2.2]octane|lookchem [lookchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. znaturforsch.com [znaturforsch.com]
